An In-depth Technical Guide to Ethyl 3,6-difluoro-2-methoxyphenylacetate
An In-depth Technical Guide to Ethyl 3,6-difluoro-2-methoxyphenylacetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Ethyl 3,6-difluoro-2-methoxyphenylacetate, a compound of interest in medicinal chemistry and drug discovery. Due to the specific substitution pattern, publicly available experimental data for this exact molecule is limited. Therefore, this guide integrates calculated physicochemical properties, predicted spectroscopic data based on analogous structures, and established principles of organic chemistry and medicinal chemistry to provide a robust scientific resource.
Molecular Identity and Physicochemical Properties
Ethyl 3,6-difluoro-2-methoxyphenylacetate is an aromatic ester. Its structure features a phenyl ring substituted with two fluorine atoms and one methoxy group, with an ethyl acetate moiety attached. The precise placement of the fluorine and methoxy groups is critical to its chemical behavior and potential biological activity.
The molecular formula is determined by summing the constituent atoms:
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Phenyl Ring: C₆H₂ (four positions are substituted)
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Two Fluorine Atoms: F₂
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One Methoxy Group: -OCH₃
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Ethyl Acetate Group: -CH₂COOCH₂CH₃
This summation yields the molecular formula C₁₁H₁₂F₂O₃ .
The molecular weight is calculated from the atomic weights of the constituent elements:
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Carbon (11 x 12.011) = 132.121
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Hydrogen (12 x 1.008) = 12.096
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Fluorine (2 x 18.998) = 37.996
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Oxygen (3 x 15.999) = 47.997
The resulting molecular weight is 230.21 g/mol .
It is noteworthy that this molecular formula and weight are identical to its isomer, Ethyl 2,2-difluoro-2-(2-methoxyphenyl)acetate. However, the positioning of the fluorine atoms—on the aromatic ring versus on the alpha-carbon of the ester—confers distinct electronic properties and metabolic stabilities, a crucial consideration in drug design.
Table 1: Calculated Physicochemical Properties
| Property | Value | Notes |
| Molecular Formula | C₁₁H₁₂F₂O₃ | Derived from structural analysis. |
| Molecular Weight | 230.21 g/mol | Calculated from the molecular formula. |
| IUPAC Name | ethyl 2-(3,6-difluoro-2-methoxyphenyl)acetate | |
| CAS Number | Not available | No CAS registry number found for this specific isomer. |
| Appearance | Predicted: Colorless to pale yellow liquid or low-melting solid | Based on similar phenylacetate esters. |
The Strategic Role of Fluorine Substitution in Medicinal Chemistry
The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacokinetic and pharmacodynamic properties.[1][2][3] The two fluorine atoms on the phenyl ring of Ethyl 3,6-difluoro-2-methoxyphenylacetate are expected to significantly influence its profile.
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Metabolic Stability: Aromatic rings are often susceptible to metabolic oxidation by cytochrome P450 enzymes.[2] Fluorine atoms are strong electron-withdrawing groups that can shield the ring from hydroxylation, thereby increasing the molecule's metabolic stability and in vivo half-life.[2][4]
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Binding Affinity and Selectivity: Fluorine's high electronegativity can alter the electronic distribution (pKa) of nearby functional groups, potentially leading to more favorable interactions with target proteins.[5] It can participate in hydrogen bonding and other non-covalent interactions, which can enhance binding affinity and selectivity.[1][4]
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Lipophilicity and Permeability: Fluorine substitution typically increases a molecule's lipophilicity.[2][4] This can improve its ability to cross biological membranes, such as the blood-brain barrier, which is a critical factor for central nervous system (CNS) active agents.[6]
Potential Synthetic Pathways
While a specific, validated synthesis for Ethyl 3,6-difluoro-2-methoxyphenylacetate is not documented in the provided search results, a plausible route can be designed based on standard organic chemistry reactions, starting from a commercially available precursor like 1,4-difluorobenzene.
Experimental Protocol: Proposed Synthesis
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Nitration: React 1,4-difluorobenzene with nitric acid and sulfuric acid to introduce a nitro group, yielding 1,4-difluoro-2-nitrobenzene.
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Methoxylation: Perform a nucleophilic aromatic substitution with sodium methoxide to replace one of the fluorine atoms with a methoxy group. The nitro group directs the substitution to the ortho position, yielding 3,6-difluoro-2-nitroanisole.
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Reduction: Reduce the nitro group to an amine using a standard reducing agent like tin(II) chloride or catalytic hydrogenation to produce 3,6-difluoro-2-methoxyaniline.
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Sandmeyer Reaction: Convert the aniline to a diazonium salt with sodium nitrite and HCl, followed by reaction with copper(I) cyanide to install a nitrile group, yielding 3,6-difluoro-2-methoxybenzonitrile.
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Hydrolysis: Hydrolyze the nitrile to a carboxylic acid (3,6-difluoro-2-methoxyphenylacetic acid) under acidic or basic conditions.
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Fischer Esterification: React the resulting carboxylic acid with ethanol in the presence of a catalytic amount of strong acid (e.g., sulfuric acid) to yield the final product, Ethyl 3,6-difluoro-2-methoxyphenylacetate.
Caption: Proposed synthetic workflow for Ethyl 3,6-difluoro-2-methoxyphenylacetate.
Proposed Spectroscopic Characterization
The identity and purity of the synthesized compound would be confirmed using a suite of spectroscopic techniques. The expected spectral data are predicted based on the known spectra of similar molecules like ethyl phenylacetate.[7][8]
Table 2: Predicted Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | - Ethyl Group: A triplet around 1.2 ppm (3H, -CH₃) and a quartet around 4.1 ppm (2H, -OCH₂-). - Methylene Group: A singlet around 3.7 ppm (2H, Ar-CH₂-). - Methoxy Group: A singlet around 3.9 ppm (3H, -OCH₃). - Aromatic Protons: Complex multiplets in the aromatic region (6.8-7.2 ppm, 2H), showing coupling to fluorine. |
| ¹³C NMR | - Ethyl Group: Signals around 14 ppm (-CH₃) and 61 ppm (-OCH₂-). - Methylene Carbon: Signal around 40 ppm (Ar-CH₂-). - Methoxy Carbon: Signal around 56 ppm (-OCH₃). - Aromatic Carbons: Multiple signals between 110-160 ppm, with characteristic large C-F coupling constants. - Carbonyl Carbon: Signal around 170 ppm. |
| IR Spectroscopy | - C=O Stretch (Ester): Strong absorption band around 1735-1750 cm⁻¹. - C-O Stretch: Bands in the 1000-1300 cm⁻¹ region. - Aromatic C=C Stretch: Bands around 1450-1600 cm⁻¹. - C-F Stretch: Strong absorption(s) in the 1000-1400 cm⁻¹ region. |
| Mass Spectrometry | - Molecular Ion (M⁺): A peak at m/z = 230.21. - Fragmentation: Characteristic loss of the ethoxy group (-OC₂H₅, m/z = 45) and the ethyl group (-C₂H₅, m/z = 29). |
Applications in Research and Drug Development
Ethyl 3,6-difluoro-2-methoxyphenylacetate serves as a valuable building block for the synthesis of more complex molecules and as a lead compound for optimization in drug discovery programs.
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Scaffold for Novel Therapeutics: This compound can be used to synthesize novel derivatives for various therapeutic areas, including oncology, neuroscience, and anti-inflammatory applications, where fluorinated compounds have shown significant promise.[2][9]
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Probes for Chemical Biology: The unique fluorine atoms can be used as reporters in ¹⁹F NMR studies to investigate ligand-protein interactions and cellular uptake, providing insights into the mechanism of action.
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Agrochemicals: Fluorinated aromatic compounds are prevalent in modern agrochemicals, acting as fungicides, herbicides, and insecticides.[10] The structural motifs present in this molecule make it a candidate for development in this sector.
Conclusion
Ethyl 3,6-difluoro-2-methoxyphenylacetate represents a molecule with significant potential, primarily driven by the strategic placement of its fluorine substituents. While direct experimental data is scarce, this guide provides a robust foundation for researchers by detailing its calculated properties, a plausible synthetic route, and predicted analytical characterization. Its utility as a building block in medicinal chemistry and other fields is underscored by the well-documented benefits of fluorination in modulating molecular properties for enhanced biological performance.[1][6][11] Further research into the synthesis and biological evaluation of this compound is warranted to fully explore its potential.
References
No references were generated for this response.
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